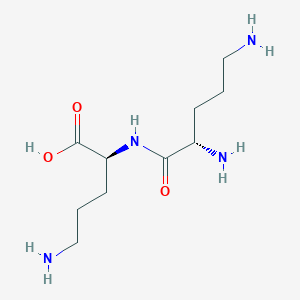![molecular formula C8H5NO2S B3146527 Thieno[3,2-c]pyridine-6-carboxylic acid CAS No. 60249-09-4](/img/structure/B3146527.png)
Thieno[3,2-c]pyridine-6-carboxylic acid
Übersicht
Beschreibung
Thieno[3,2-c]pyridine-6-carboxylic acid is a chemical compound with the empirical formula C8H5NO2S and a molecular weight of 179.20 . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The synthesis of Thieno[3,2-c]pyridine derivatives has been explored in the context of developing ATP-mimetic kinase inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria for such inhibitors, but its use has been limited by the availability of synthetic building blocks . A diverse collection of simple thieno[2,3-c]pyridine derivatives has been prepared, which could serve as starting points for future drug discovery programs .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic heteroaromatic motif with a hydrogen bond donor–acceptor hinge binder . This structure allows it to form secondary interactions with biological targets of interest .Chemical Reactions Analysis
Thieno[3,2-c]pyridine derivatives have been used in the development of kinase inhibitors . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Physical and Chemical Properties Analysis
This compound is a solid compound . Its SMILES string is OC(C1=CN=C2C=CSC2=C1)=O .Wissenschaftliche Forschungsanwendungen
Fluorescence and Antitumor Applications
- A study by Carvalho et al. (2013) explored the photophysical properties of four 6-(hetero)arylthieno[3,2-b]pyridine derivatives, evaluating them as potential antitumor compounds. These compounds displayed significant fluorescence quantum yields and solvatochromic behavior, with promising applications in drug delivery using liposomes as carriers (Carvalho et al., 2013).
Antitumoral Activities and Synthesis
- Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines were synthesized and evaluated for antitumoral activities by Queiroz et al. (2010). The study highlighted the potential of these compounds, particularly a benzothiazole derivative, against various human tumor cell lines (Queiroz et al., 2010).
Structural and Chemical Properties
- Pinheiro et al. (2012) investigated the structural and chemical properties of 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid. This study provided insights into its crystal structure, highlighting intramolecular interactions and potential for further chemical modifications (Pinheiro et al., 2012).
Wirkmechanismus
Target of Action
Thieno[3,2-c]pyridine-6-carboxylic acid is primarily targeted towards kinase proteins , specifically the G protein-coupled receptor kinase 2 (GRK2) . Kinase proteins play a crucial role in various cellular processes, including cell signaling, growth, and differentiation. GRK2, in particular, is involved in the regulation of G protein-coupled receptors (GPCRs), which are key players in signal transduction pathways .
Mode of Action
This compound interacts with its target kinase proteins through hydrogen bond interactions . The ring nitrogen of the compound acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group of the kinase. Additionally, the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . These interactions allow the compound to bind to the kinase proteins and exert its effects .
Biochemical Pathways
GPCR signaling pathways . By inhibiting GRK2, the compound could potentially alter the regulation of GPCRs, affecting downstream signaling events .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with GRK2. By inhibiting this kinase, the compound could potentially disrupt GPCR regulation, leading to alterations in cellular signaling processes . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Thieno[3,2-c]pyridine-6-carboxylic acid has been shown to interact with several kinases, including cyclin-dependent kinase 8 (CDK8) and B-Raf kinase . The compound binds to the ATP-binding pocket of these kinases, inhibiting their activity. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-c]pyridine scaffold, which allows it to form stable complexes with the target kinases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. By inhibiting key kinases, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK8 by this compound can lead to altered transcriptional regulation, affecting the expression of genes involved in cell cycle progression and apoptosis .
Additionally, this compound has been observed to impact cellular metabolism by influencing the activity of metabolic enzymes. This can result in changes in the levels of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly kinases. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, where it forms hydrogen bonds with key amino acid residues. This binding inhibits the kinase’s ability to phosphorylate its substrates, thereby disrupting downstream signaling pathways .
In addition to kinase inhibition, this compound may also affect gene expression by modulating the activity of transcription factors and other regulatory proteins. This can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, allowing it to exert its effects over extended periods .
The degradation of this compound can lead to the formation of metabolites that may have different biological activities. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively inhibit target kinases without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not necessarily enhance the compound’s efficacy and may instead lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate .
These metabolic reactions can influence the levels of this compound and its metabolites in the body, affecting its overall pharmacokinetics and pharmacodynamics. Additionally, the compound’s interaction with metabolic enzymes can impact metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments .
This compound can also bind to plasma proteins, which can influence its distribution and bioavailability. The compound’s localization and accumulation within tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications .
In the nucleus, this compound can interact with transcription factors and other regulatory proteins, influencing gene expression. In the mitochondria, the compound may affect mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
thieno[3,2-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-7-5(4-9-6)1-2-12-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOJSVUJOMBMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=NC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278592 | |
| Record name | Thieno[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60249-09-4 | |
| Record name | Thieno[3,2-c]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60249-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[3,2-c]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B3146497.png)

![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)
![8-Propyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3146511.png)



![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)
